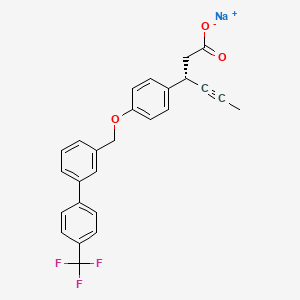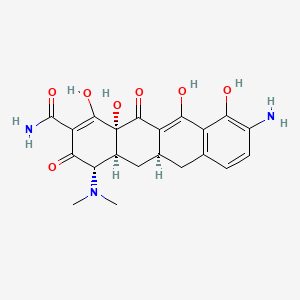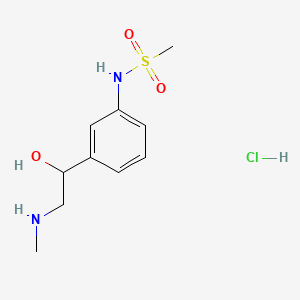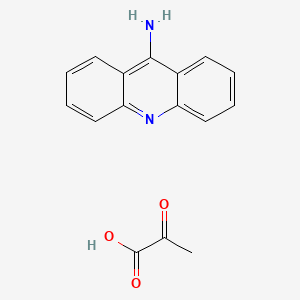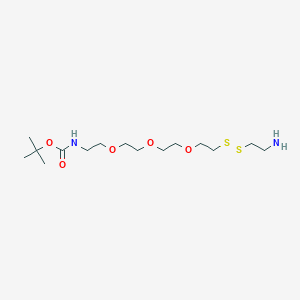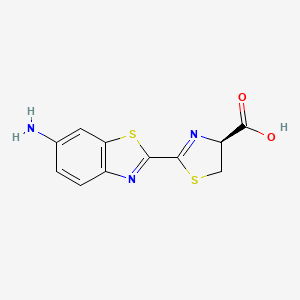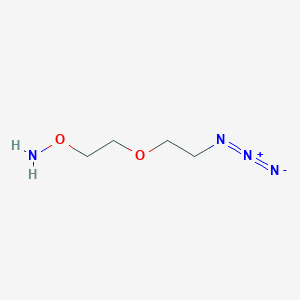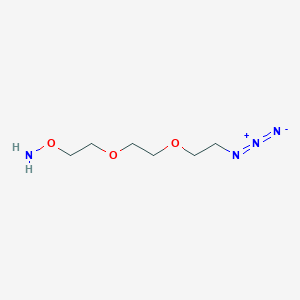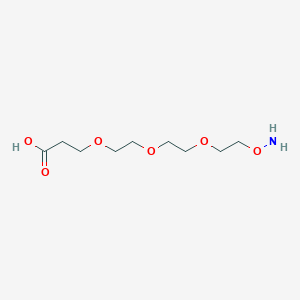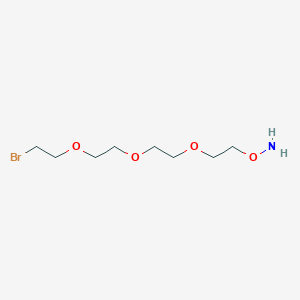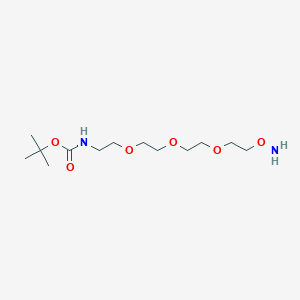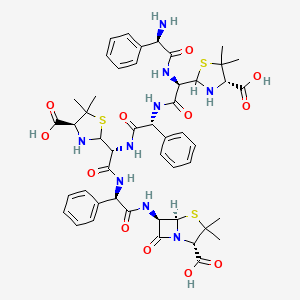
Ampicillin Trimer Trisodium Salt
描述
Ampicillin Trimer Trisodium Salt is a derivative of ampicillin, a broad-spectrum beta-lactam antibiotic. Ampicillin is widely used to treat various bacterial infections due to its ability to inhibit bacterial cell wall synthesis. The trimer form of ampicillin, combined with trisodium salt, enhances its solubility and stability, making it suitable for various research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ampicillin Trimer Trisodium Salt involves the condensation of three molecules of ampicillin with trisodium salt. The process typically includes the following steps:
Activation of Ampicillin: Ampicillin is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Trimer Formation: The activated ampicillin molecules are then reacted with trisodium salt under controlled conditions to form the trimer.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ampicillin are activated and reacted with trisodium salt in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
化学反应分析
Types of Reactions
Ampicillin Trimer Trisodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into its constituent ampicillin molecules.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Ampicillin and its derivatives.
Oxidation: Oxidized forms of ampicillin.
Substitution: Substituted ampicillin derivatives.
科学研究应用
Ampicillin Trimer Trisodium Salt has numerous applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of ampicillin derivatives.
Biology: Employed in studies involving bacterial resistance and the mechanism of action of beta-lactam antibiotics.
Medicine: Investigated for its potential use in developing new antibiotic formulations and drug delivery systems.
Industry: Utilized in the production of antibacterial agents and as a quality control standard in pharmaceutical manufacturing
作用机制
Ampicillin Trimer Trisodium Salt exerts its effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound interferes with the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity .
相似化合物的比较
Similar Compounds
Ampicillin: The parent compound, widely used as a broad-spectrum antibiotic.
Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Penicillin G: A naturally occurring penicillin with a narrower spectrum of activity compared to ampicillin.
Uniqueness
Ampicillin Trimer Trisodium Salt is unique due to its trimeric structure, which enhances its solubility and stability. This makes it particularly useful in research and industrial applications where these properties are advantageous .
属性
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-2-[(4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57N9O12S3/c1-46(2)31(43(64)65)55-39(70-46)28(52-34(58)25(49)22-16-10-7-11-17-22)37(61)50-26(23-18-12-8-13-19-23)35(59)53-29(40-56-32(44(66)67)47(3,4)71-40)38(62)51-27(24-20-14-9-15-21-24)36(60)54-30-41(63)57-33(45(68)69)48(5,6)72-42(30)57/h7-21,25-33,39-40,42,55-56H,49H2,1-6H3,(H,50,61)(H,51,62)(H,52,58)(H,53,59)(H,54,60)(H,64,65)(H,66,67)(H,68,69)/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39?,40?,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFUYQPFUMJDV-MJFBWABJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=CC=C4)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=CC=C7)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(S1)[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H](C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O)NC(=O)[C@@H](C7=CC=CC=C7)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57N9O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150906 | |
| Record name | Ampicillin oligomer 1 (trimer) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114977-84-3 | |
| Record name | Ampicillin oligomer 1 (trimer) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


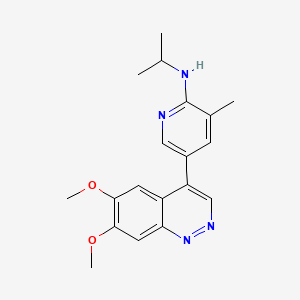
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
